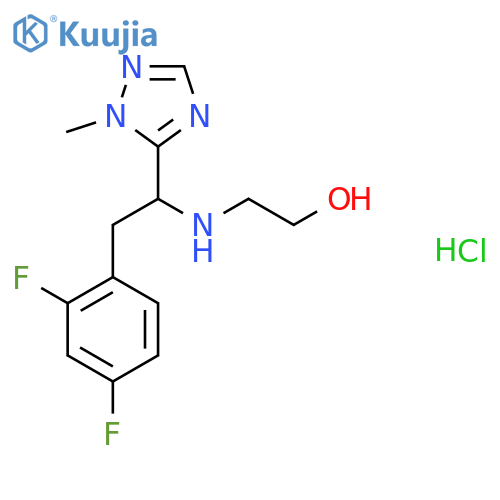Cas no 2639418-51-0 (2-{2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethylamino}ethan-1-ol hydrochloride)

2639418-51-0 structure
商品名:2-{2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethylamino}ethan-1-ol hydrochloride
CAS番号:2639418-51-0
MF:C13H17ClF2N4O
メガワット:318.750088453293
MDL:MFCD33549143
CID:5671212
PubChem ID:155970351
2-{2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethylamino}ethan-1-ol hydrochloride 化学的及び物理的性質
名前と識別子
-
- EN300-26977566
- 2639418-51-0
- 2-{[2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]amino}ethan-1-ol hydrochloride
- 2-{2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethylamino}ethan-1-ol hydrochloride
-
- MDL: MFCD33549143
- インチ: 1S/C13H16F2N4O.ClH/c1-19-13(17-8-18-19)12(16-4-5-20)6-9-2-3-10(14)7-11(9)15;/h2-3,7-8,12,16,20H,4-6H2,1H3;1H
- InChIKey: DQQKXWSAHGVYDD-UHFFFAOYSA-N
- ほほえんだ: Cl.FC1C=C(C=CC=1CC(C1=NC=NN1C)NCCO)F
計算された属性
- せいみつぶんしりょう: 318.1058952g/mol
- どういたいしつりょう: 318.1058952g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 298
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63Ų
2-{2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethylamino}ethan-1-ol hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26977566-0.25g |
2-{[2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]amino}ethan-1-ol hydrochloride |
2639418-51-0 | 95.0% | 0.25g |
$985.0 | 2025-03-20 | |
| Enamine | EN300-26977566-5.0g |
2-{[2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]amino}ethan-1-ol hydrochloride |
2639418-51-0 | 95.0% | 5.0g |
$5760.0 | 2025-03-20 | |
| Enamine | EN300-26977566-2.5g |
2-{[2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]amino}ethan-1-ol hydrochloride |
2639418-51-0 | 95.0% | 2.5g |
$3893.0 | 2025-03-20 | |
| 1PlusChem | 1P028AEA-10g |
2-{[2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]amino}ethan-1-olhydrochloride |
2639418-51-0 | 95% | 10g |
$10620.00 | 2023-12-18 | |
| Enamine | EN300-26977566-10g |
2-{[2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]amino}ethan-1-ol hydrochloride |
2639418-51-0 | 95% | 10g |
$8542.0 | 2023-09-11 | |
| Aaron | AR028AMM-500mg |
2-{[2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]amino}ethan-1-olhydrochloride |
2639418-51-0 | 95% | 500mg |
$2155.00 | 2025-02-15 | |
| Aaron | AR028AMM-5g |
2-{[2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]amino}ethan-1-olhydrochloride |
2639418-51-0 | 95% | 5g |
$7945.00 | 2023-12-15 | |
| Aaron | AR028AMM-10g |
2-{[2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]amino}ethan-1-olhydrochloride |
2639418-51-0 | 95% | 10g |
$11771.00 | 2023-12-15 | |
| 1PlusChem | 1P028AEA-250mg |
2-{[2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]amino}ethan-1-olhydrochloride |
2639418-51-0 | 95% | 250mg |
$1280.00 | 2024-05-08 | |
| 1PlusChem | 1P028AEA-1g |
2-{[2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]amino}ethan-1-olhydrochloride |
2639418-51-0 | 95% | 1g |
$2518.00 | 2024-05-08 |
2-{2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethylamino}ethan-1-ol hydrochloride 関連文献
-
Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
2639418-51-0 (2-{2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethylamino}ethan-1-ol hydrochloride) 関連製品
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
